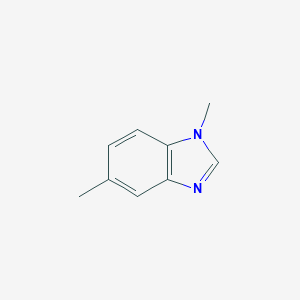

1,5-二甲基苯并咪唑

描述

1,5-Dimethylbenzimidazole belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been extensively studied. One method involves the condensation of o-phenylenediamine with formic acid . Another approach involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . This reaction is accelerated by orders of magnitude compared to the bulk, and no other acid, base, or catalyst is used .Molecular Structure Analysis

The molecular structure of 1,5-Dimethylbenzimidazole consists of a benzene ring fused to an imidazole ring . The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .Chemical Reactions Analysis

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions . In one study, an acid-catalyzed reaction mechanism was proposed based on the identification of intermediate arylamides .科学研究应用

苯并咪唑衍生物在药物化学中的应用:苯并咪唑衍生物,包括 5,6-二甲基苯并咪唑,由于其药用特性而被研究了一个多世纪。它们是多种驱虫药、抗酸药和抗菌药中的必需成分。它们与 DNA 的相互作用和对 DNA 相关过程的干扰特别值得注意 (Bhattacharya & Chaudhuri, 2008).

对血红素合成的影响:5,6-二甲基苯并咪唑和类似化合物已被证明在体外抑制血红素合成。二甲基苯并咪唑衍生物的这一特性对理解生物机制和潜在的治疗用途有影响 (Abbott & Dodson, 1954).

抑制流感病毒的繁殖:研究表明,5,6-二甲基苯并咪唑可以抑制流感病毒的繁殖,突出了其作为抗病毒剂的潜力 (Tamm, Folkers, & Horsfall, 1953).

与葫芦脲的相互作用:已经探索了葫芦[8]脲与 5,6-二甲基苯并咪唑之间的相互作用,揭示了葫芦[8]脲可以与 5,6-二甲基苯并咪唑形成复合物,这在超分子化学中很有趣 (Zhao Li-ju, 2010).

生物活性铜(II)配合物:已经合成和表征了含有 5,6-二甲基苯并咪唑的新配位化合物。这些化合物显示出抗菌活性和作为生物膜控制剂的潜力 (Vlaicu 等,2013).

对奶牛的影响:在过渡期和早期哺乳期奶牛的饮食中补充 5,6-二甲基苯并咪唑,可以改善维生素 B12 的供应、牛奶产量和能量平衡 (Wang 等,2017).

辅酶 B12 的生物合成:沙门氏菌中参与辅酶 B12(维生素 B12)生物合成的 CobT 酶使用 5,6-二甲基苯并咪唑作为底物,说明了其在基本生物过程中的作用 (Trzebiatowski & Escalante-Semerena, 1997).

具有心血管活性的异恶唑-苯并咪唑杂交体:源自黏菌属的 Myxadazoles,由 N-核糖基 5,6-二甲基苯并咪唑组成,由于其促进血管生成的作用和中度的抗血栓活性,显示出治疗心血管疾病的潜力 (Li 等,2021).

安全和危害

未来方向

属性

IUPAC Name |

1,5-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-3-4-9-8(5-7)10-6-11(9)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXPJYIEZAQGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethylbenzimidazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

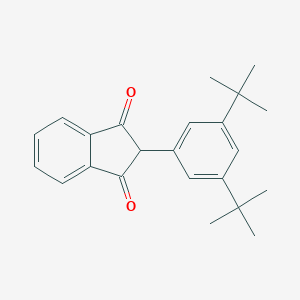

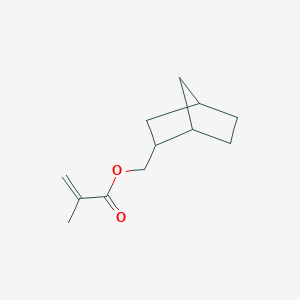

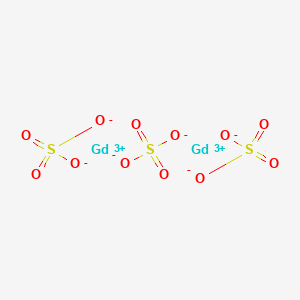

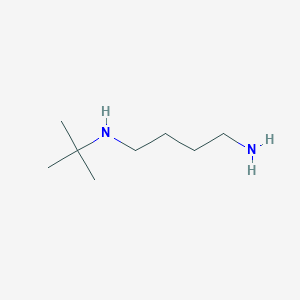

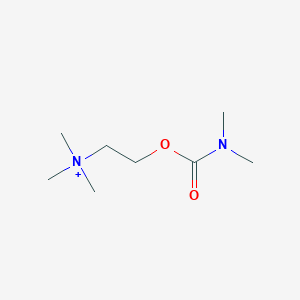

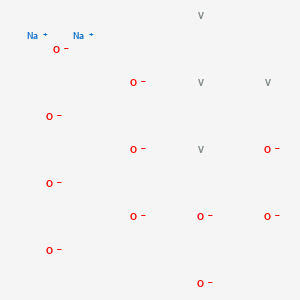

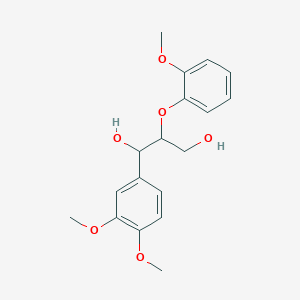

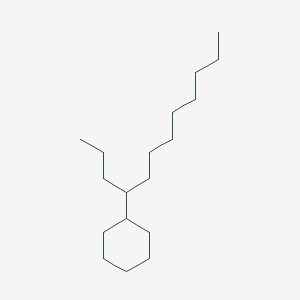

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。